An In-depth Technical Guide to the Chemical Properties of DTPA Anhydride
An In-depth Technical Guide to the Chemical Properties of DTPA Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties, reactivity, and handling of Diethylenetriaminepentaacetic Anhydride (DTPA anhydride). It is intended to serve as a technical resource for professionals in research and drug development who utilize this important bifunctional chelating agent.
Core Chemical and Physical Properties
DTPA anhydride, also known as DTPA dianhydride, is a white to light yellow crystalline powder.[1][2][3] It is a crucial reagent for introducing the powerful DTPA chelating moiety onto biomolecules.[4][5] Its fundamental properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₁₄H₁₉N₃O₈ | [1][2] |
| Molecular Weight | 357.32 g/mol | [1][2][4][6] |
| Appearance | White to light yellow/orange powder or crystal | [1][2][3] |
| Melting Point | 182-184 °C (literature value) | [1][6][7] |
| Decomposition Point | 175 - 188 °C | [5][8] |
| Density | ~1.460 g/cm³ | [1][7] |
| Storage Temperature | -20°C | [1][6][9][10] |
| Key Characteristics | Moisture Sensitive | [1][7] |
Reactivity and Chemical Behavior
The utility of DTPA anhydride stems from the reactivity of its two cyclic anhydride groups. These groups are susceptible to nucleophilic attack, making the molecule an effective acylating agent, particularly for primary amines.
Reaction with Amines: The Basis of Bioconjugation
The primary application of DTPA anhydride is its reaction with primary amino groups, such as the ε-amino group of lysine residues on the surface of proteins and antibodies.[4][9] This acylation reaction results in the formation of a stable amide bond, covalently linking the DTPA chelator to the biomolecule.[4][11]
The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring. This opens the ring and forms a new amide linkage, leaving a free carboxyl group.
Caption: Reaction of DTPA anhydride with a primary amine to form a stable amide conjugate.
However, the reaction is not without complexities. Studies using insulin as a model protein have shown that using the cyclic dianhydride of DTPA can lead to a greater number of products than expected.[12] These can include O-acylated products (reaction with hydroxyl groups, e.g., on tyrosine) and products of intermolecular cross-linking, where the two anhydride groups on a single DTPA molecule react with two different protein molecules.[12] Careful control of reaction conditions is therefore critical to achieve reliable and specific conjugation.[12]
Hydrolysis
DTPA anhydride is sensitive to moisture and readily hydrolyzes in aqueous solutions.[1][7] The hydrolysis reaction involves the nucleophilic attack of water on the anhydride rings, which breaks the rings to form two carboxylic acid groups. This process ultimately converts the anhydride back to the parent molecule, Diethylenetriaminepentaacetic acid (DTPA).[13][14][15] This reactivity necessitates that the compound be stored under anhydrous conditions and that conjugation reactions are performed in appropriate buffers or with the anhydride dissolved in an anhydrous organic solvent immediately before addition to the aqueous protein solution.[16]
Caption: Hydrolysis of DTPA anhydride in the presence of water to yield DTPA.
Solubility and Stability
| Solvent/Condition | Solubility/Stability | Citations |
| Water | Hydrolyzes. | [1][7] |
| Methanol | Soluble. | |
| NaOH Solution | Soluble (clear to slightly turbid, pale yellow solution). | [5] |
| Storage | Store at -20°C, sealed, and dry.[1][9] The compound is moisture-sensitive and should be protected from humidity to prevent hydrolysis.[1][7] | [1][9] |
For experimental use, stock solutions should be prepared fresh. If storage in solution is necessary, it is recommended to store aliquots in tightly sealed vials for no longer than one month, avoiding repeated freeze-thaw cycles.[9]
Experimental Protocols
Synthesis of DTPA Anhydride
A common and established method for synthesizing DTPA anhydride involves the reaction of DTPA with acetic anhydride in the presence of a base, typically pyridine.[16][17][18]
Caption: General workflow for the synthesis of DTPA anhydride.
Detailed Protocol:
-
Dissolve Diethylenetriaminepentaacetic acid (DTPA) in a mixture of pyridine and acetic anhydride under anhydrous conditions.[16][17] A typical ratio involves approximately 7.6 mmol of DTPA in 3 mL of pyridine and 20 mL of acetic anhydride.[16]
-
Heat the reaction mixture with stirring at 65-70°C for approximately 24 hours.[16][17]
-
After the reaction period, cool the mixture to room temperature.[16]
-
Wash the collected solid sequentially with acetic anhydride and then with hot anhydrous acetonitrile.[17]
-
Dry the final white solid product under vacuum, for instance, in the presence of P₂O₅, to remove any residual solvents and moisture.[17]
Protocol for Antibody Conjugation
The conjugation of DTPA anhydride to antibodies is a pH-dependent reaction that requires careful optimization to balance the extent of conjugation with the preservation of antibody immunoreactivity.[8][19]
References
- 1. chembk.com [chembk.com]
- 2. DTPA dianhydride | C14H19N3O8 | CID 100825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DTPA-bis anhydride - www.chematech-mdt.com [chematech-mdt.com]
- 4. abmole.com [abmole.com]
- 5. DTPA anhydride | CAS 23911-26-4 Dojindo [dojindo.com]
- 6. ジエチレントリアミンペンタ酢酸二無水物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. DIETHYLENETRIAMINEPENTAACETIC DIANHYDRIDE | 23911-26-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. abmole.com [abmole.com]
- 10. 二亚乙基三胺五乙酸二酐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Coupling of DTPA to proteins: a critical analysis of the cyclic dianhydride method in the case of insulin modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. Phthalic anhydride hydrolysis is a chemical process that is commonly used in the production of various products in the chemical industry - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 16. researchgate.net [researchgate.net]
- 17. osti.gov [osti.gov]
- 18. US20070117977A1 - Process for the production of DTPA-BIS anhydride - Google Patents [patents.google.com]
- 19. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
